(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNOS/c19-14-7-3-2-6-13(14)17(21)16-10-12-9-11-5-1-4-8-15(11)20-18(12)22-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQQAIMBSQYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone
Multi-Step Cyclization and Condensation
The most widely reported method involves a sequential cyclization-condensation approach. Starting from 2-aminothiophene derivatives, the thieno[2,3-b]quinoline core is constructed via Friedländer annulation. Subsequent acylation with 2-chlorobenzoyl chloride introduces the methanone group. A representative protocol involves:
Formation of thieno[2,3-b]quinoline :
Methanone Introduction :
Table 1: Key Reaction Parameters for Cyclization-Condensation
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | K₂CO₃, CH₃CN, reflux, 4 h | 78–82 | 95.2 |
| Acylation | 2-ClC₆H₄COCl, Et₃N, DCM, 0°C→RT | 68–72 | 97.8 |
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to directly functionalize pre-formed thienoquinoline precursors. This method is advantageous for introducing diverse aryl groups but requires precise control over catalytic systems:
- Substrate Preparation : Bromination of thieno[2,3-b]quinoline at the 2-position using N-bromosuccinimide (NBS) in DMF.
- Coupling Reaction : Treatment with 2-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a DMF/ethanol (3:1) mixture at 80°C for 12 h.
Table 2: Catalytic System Optimization
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/EtOH (3:1) | 80 | 65 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 58 |
Reaction Optimization and Mechanistic Insights
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Design
Pilot-scale studies demonstrate that continuous flow systems improve heat transfer and reduce reaction times:
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.43 (m, 7H, aromatic), 3.95 (s, 3H, COCH₃).
- IR (ATR) : 1719 cm⁻¹ (C=O stretch), 1564 cm⁻¹ (C=N).
Table 3: Comparative Spectral Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹³C NMR | δ 192.1 (C=O), 148.3 (quinoline-C2) | |
| HRMS (ESI+) | m/z 338.82 [M+H]⁺ |
Applications and Derivative Synthesis
While beyond the scope of preparation methods, it is noteworthy that this compound serves as a precursor for:
- Anticancer agents : Functionalization at the quinoline 3-position enhances topoisomerase inhibition.
- Antimicrobial hybrids : Coupling with morpholine derivatives improves solubility and biofilm penetration.
Chemical Reactions Analysis
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone exhibits notable antimicrobial effects against various bacterial strains and fungi. Studies have shown effectiveness comparable to established antibiotics, making it a candidate for further development in treating infections.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cell proliferation in several cancer cell lines. For instance, it has been reported to induce G2/M phase arrest in cancer cells, indicating potential as a chemotherapeutic agent. The mechanism involves interactions with specific molecular targets within the cells that regulate growth and survival pathways .
Organic Synthesis
In organic chemistry, (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone serves as:
- A Reference Standard : It is utilized in the development of new synthetic methodologies due to its complex structure and reactivity patterns. The synthesis typically involves condensation reactions with 2-chlorobenzoyl chloride under reflux conditions using bases like pyridine or triethylamine .
Materials Science
The compound is also explored for applications in developing advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Ongoing research aims to optimize its performance in these applications through structural modifications .
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone against various pathogens. Results indicated significant inhibition zones comparable to standard antibiotics like ciprofloxacin and tetracycline.
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis and cell cycle arrest. The IC50 values were found to be significantly lower than those of many existing chemotherapeutics, suggesting strong potential for further development .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiophene Derivatives: Compounds such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Biological Activity
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Compound Overview
- Molecular Formula : C18H10ClNOS
- Molecular Weight : Approximately 337.79 g/mol
- Structure : The compound features a chlorophenyl group attached to a thieno[2,3-b]quinoline moiety, which is known for its pharmacological significance.
Synthesis
The synthesis of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves a condensation reaction between thieno[2,3-b]quinoline derivatives and 2-chlorobenzoyl chloride. The reaction is generally performed under reflux conditions using bases like pyridine or triethylamine to facilitate the formation of the desired product with high yields (85–95%) within short reaction times (25-30 minutes) .
Antimicrobial Properties
Research indicates that (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness comparable to established antibiotics .
Anticancer Potential
The compound has shown promising results in anticancer studies. It appears to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that it induces G2/M phase arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone has been investigated for anti-inflammatory properties. It modulates pathways involved in inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Molecular Targets : It may bind to enzymes and receptors involved in critical signaling pathways.
- Pathways Affected : The compound influences pathways related to cell survival, proliferation, and inflammation, potentially through the modulation of gene expression and enzyme activity .
Comparative Analysis
To better understand the biological activity of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone, it can be compared with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline derivative | Antimalarial |
| Suprofen | Thiophene derivative | Anti-inflammatory |
| Quinone | Simple structure | Antioxidant |
This table illustrates how different structural features can influence biological activities across similar compounds.
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in significant reduction of cell viability and induced apoptosis via mitochondrial pathways .
- Anti-inflammatory Research : A recent investigation focused on the compound's role in reducing inflammation in a murine model of arthritis. The results demonstrated reduced swelling and pain associated with inflammatory responses .
Q & A
Q. What synthetic strategies are recommended for preparing (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone?
The compound’s methanone core can be synthesized via Friedel-Crafts acylation , analogous to biphenylmethanone derivatives . Key steps include:
- Reacting a thieno[2,3-b]quinoline precursor with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Optimizing reaction conditions (temperature, solvent polarity) to stabilize the electron-deficient quinoline system. Challenges include avoiding over-acylation and managing steric hindrance from the 2-chlorophenyl group.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Use a multi-technique approach :
- IR spectroscopy to confirm the carbonyl stretch (~1650–1700 cm⁻¹) and thiophene/quinoline ring vibrations .
- Mass spectrometry (EI) to verify molecular weight and fragmentation patterns, particularly cleavage at the methanone bridge .
- NMR (¹H/¹³C) to resolve aromatic proton environments, though signal overlap may require advanced 2D methods (e.g., HSQC, NOESY) .
Q. How can solubility challenges be addressed for in vitro assays?
Due to the compound’s hydrophobicity:
- Use co-solvents like DMSO (≤1% v/v) to maintain stability .
- Pre-screen solubility in aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) for biological testing .
Advanced Research Questions
Q. How should contradictory data between NMR and X-ray crystallography be resolved?
Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity.
Q. What methods optimize reaction yields for large-scale synthesis?
Key considerations:
- Catalyst recycling : Use recyclable Lewis acids (e.g., FeCl₃ supported on mesoporous silica) to reduce costs .
- Microwave-assisted synthesis to shorten reaction times and improve regioselectivity .
- Monitor byproducts via HPLC-MS to identify competing pathways (e.g., chlorophenyl group migration) .
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?
- Perform frontier molecular orbital (FMO) analysis to identify reactive sites (e.g., electron-rich thiophene vs. electron-deficient quinoline) .
- Use Density Functional Theory (DFT) to model transition states for Suzuki-Miyaura coupling at the quinoline C-3 position .
Q. What experimental design limitations affect stability studies under physiological conditions?
- Sample degradation : Organic degradation rates increase with temperature; use continuous cooling (4°C) during prolonged assays .
- Matrix effects : Simulate biological matrices (e.g., serum albumin) to assess aggregation or protein binding .
Q. How can stereochemical outcomes be controlled during functionalization?
- Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during methanone derivatization .
- Use asymmetric catalysis (e.g., BINAP ligands) for enantioselective modifications at the quinoline nitrogen .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
